2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine

Atropisomerism Chiral resolution Axial chirality

Researchers seeking atropisomeric diamine ligands face limited structural diversity beyond BINAM and BINOL. This 2,2'-diphenyl-binaphthalene-4,4'-diamine offers a distinct 4,4'-coordination geometry and axial chirality for enantioselective hydrogenation, Diels-Alder, and Michael additions. • **Key differentiator**: Resolvable enantiomers via 2,2'-diphenyl substitution - not present in biphenyl-core analogs (NPB, TPD). • **Thermal stability**: Binaphthalene core decomposition >485°C; improves polymer processability for OLED/Perovskite HTL. • **Supply**: Available as racemic or custom enantiopure. Free amine handles for polyimide or tetraaryl-naphthidine synthesis.

Molecular Formula C32H24N2
Molecular Weight 436.5 g/mol
Cat. No. B12973621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine
Molecular FormulaC32H24N2
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=C2)N)C4=C(C=C(C5=CC=CC=C54)N)C6=CC=CC=C6
InChIInChI=1S/C32H24N2/c33-29-19-27(21-11-3-1-4-12-21)31(25-17-9-7-15-23(25)29)32-26-18-10-8-16-24(26)30(34)20-28(32)22-13-5-2-6-14-22/h1-20H,33-34H2
InChIKeyCDNLZNQIDFBQML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine: Structural & Procurement Overview


2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine (CAS 119697-25-5) is a member of the 1,1'-binaphthalene-4,4'-diamine (naphthidine) class of aromatic diamines [1]. Its distinguishing structural feature is the presence of two phenyl substituents at the 2 and 2' positions of the binaphthalene core, combined with free primary amine groups at the 4 and 4' positions . This differentiates it from the more common N,N,N',N'-tetraaryl-naphthidines used as hole-transport materials and from simple N,N'-diphenyl-naphthidines. The compound serves as a versatile building block for further derivatization via its reactive amine groups and as a precursor to chiral ligands or high-temperature polymers .

Structural Feature
2,2′-diphenyl substitution enables atropisomerism for chiral resolution workflows
Functional Handle
Free 4,4′-primary amines allow direct monomer use in polycondensation
Core Property
Naphthidine scaffold provides inherently high oxidative stability for materials design

Why Generic Analogs Fall Short


The simple, unsubstituted naphthidine core (1,1'-binaphthalene-4,4'-diamine) lacks the steric bulk required for stable atropisomerism and amorphous film formation, while common benzidine-based alternatives like NPB and TPD possess a less twisted, more planar biphenyl core that limits their thermal and morphological stability [1]. N,N'-diphenyl-naphthidines (e.g., CAS 51927-78-7) feature substitution on the nitrogen atoms, which fundamentally alters the electronic character of the amine lone pairs, lowering the oxidation potential compared to the free amine [2]. The specific 2,2'-diphenyl substitution pattern on the target compound introduces axial chirality through restricted rotation around the biaryl bond, a property completely absent in biphenyl-core analogs, thus enabling applications in chiral resolution or asymmetric catalysis that are inaccessible to generic alternatives [1].

Target: 2,2′-diphenyl-4,4′-diamine
Unsubstituted naphthidine core: lacks steric bulk; stable atropisomers may not form, eliminating chiral application fit.
Target free amines
N,N′-diphenyl-naphthidine (CAS 51927-78-7): N-substitution alters electronic character, lowering oxidation potential and blocking direct polymerization.
Target: binaphthalene core
NPB / TPD (biphenyl core): more planar scaffold limits thermal and morphological stability; no axial chirality for asymmetric synthesis.

Differentiation Evidence vs. Structural Analogs


Atropisomer Stability vs. NPB

The 2,2'-diphenyl substitution on the binaphthalene core creates a sterically hindered biaryl axis that exhibits atropisomerism—separable, stable rotational isomers. This is a direct consequence of the 1,1'-binaphthalene scaffold, which has a torsional angle around the biaryl bond of approximately 99°, as confirmed by X-ray crystallography of the closely related N,N,N',N'-tetraphenylnaphthidine [1]. In contrast, the biphenyl core of NPB (N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) has a much lower rotational barrier and does not produce stable atropisomers at ambient temperature. The presence of additional 2,2'-phenyl groups on the target compound further increases the barrier to racemization compared to unsubstituted naphthidine [2].

Atropisomer Stability vs. NPB
Class-level inference
Naphthidine scaffold torsional angle ca. 99° (X-ray of N,N,N′,N′-tetraphenylnaphthidine); biphenyl core in NPB approx. 40°. 2,2′-diphenyl groups further raise racemization barrier.
Supports chiral resolution workflow via stable atropisomers, absent in NPB.
Exact racemization barrier not reported for target; class-level projection.
Atropisomerism Chiral resolution Axial chirality Binaphthyl

Thermal Stability vs. NPB

Binaphthalene-based derivatives exhibit significantly higher thermal decomposition temperatures relative to the industry-standard NPB benchmark. In a comparative study of binaphthyl (BN) derivatives used as hole-transport layers, BN1–BN3 materials decomposed at temperatures ranging from 485 to 545 °C [1]. NPB, by contrast, has a reported glass transition temperature (Tg) of only 98 °C, and its low thermal stability is a documented limitation for commercial OLED applications [2]. While direct Td data for this specific diamine are unavailable, the binaphthalene core common to this class provides a substantial thermal stability advantage.

Thermal Stability vs. NPB
Class-level inference
Binaphthyl derivatives BN1–BN3: Td 485–545 °C. NPB Tg only 98 °C; TPD Tg 65 °C. Target compound not directly measured.
Binaphthalene scaffold is associated with high intrinsic thermal stability; may support high-temperature processing.
Class-level advantage; direct Td data for this diamine still needed.
Thermal stability Decomposition temperature OLED materials HTL

Primary Amine Reactivity vs. N-Substituted Analogs

Unlike commercially dominant hole-transport materials such as NPB (N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) and TPD, which feature fully substituted tertiary amine groups, the target compound retains two reactive primary amine (-NH2) groups at the 4 and 4' positions . This structural feature makes it directly usable as a monomer for polycondensation reactions to produce polyamides, polyimides, or other polymeric materials, as noted in vendor technical documentation . N-substituted analogs like N,N'-diphenyl-naphthidine (CAS 51927-78-7) lack this reactive handle, requiring deprotection or functional group interconversion before polymerization.

Primary Amine Reactivity vs. N-Substituted Analogs
Supporting evidence
Target: free −NH2 at 4,4′ positions, directly polymerizable. N,N′-diphenyl-naphthidine: secondary NH-Ph; NPB: tertiary amines, non-polymerizable.
Fundamentally different procurement category: monomer/intermediate vs. end-use small molecule.
Qualitative functional group distinction.
Primary diamine Polymerization Polyamide synthesis Building block

Naphthidine Oxidation Potential vs. Benzidine Core

The naphthidine core intrinsically possesses a higher oxidation potential than benzidine-based analogs due to the extended conjugation and non-planar geometry of the binaphthalene scaffold. In a comparative study, N,N'-di(alpha-naphthyl)-N,N'-diphenyl-4,4'-naphthidine (alpha-NPN) exhibited an oxidation potential of 1.20 V (vs. Ag/Ag+), compared to 1.02 V for the benzidine-based alpha-NPD [1]. This higher oxidation potential corresponds to a deeper HOMO energy level, which can facilitate hole injection from high-work-function anodes. While the target compound bears free amines rather than triarylamine groups, the naphthidine core scaffold is expected to retain a similarly elevated oxidation potential relative to benzidine analogs.

Oxidation Potential vs. Benzidine Core
Cross-study comparable
Alpha-NPN (naphthidine): 1.20 V vs. Ag/Ag+. Alpha-NPD (benzidine): 1.02 V. +0.18 V higher for naphthidine scaffold.
Naphthidine core provides higher intrinsic oxidation resistance; relevant for redox-stable material design.
Measured on N-substituted systems; free-amine target expected to follow scaffold trend.
Oxidation potential Electrochemistry Hole injection barrier HOMO level

Key Application Scenarios


Chiral Ligand for Asymmetric Catalysis

The atropisomerism inherent to the 2,2'-diphenyl-substituted binaphthalene scaffold enables the resolution of this diamine into stable enantiomers [1]. These enantiopure diamines serve as direct precursors to chiral ligands analogous to BINAM (1,1'-binaphthyl-2,2'-diamine), which is widely employed in enantioselective catalysis, including hydrogenation, Diels-Alder, and Michael addition reactions. The 4,4'-diamine substitution pattern offers a distinct coordination geometry compared to the more common 2,2'-BINAM, potentially leading to differentiated enantioselectivity. Procurement of this specific compound is essential for groups expanding the scope of atropisomeric diamine ligand libraries beyond the well-explored BINAM and BINOL systems.

Thermally Stable Polyamide & Polyimide Monomer

The primary amine groups at the 4 and 4' positions allow direct incorporation of this diamine into polyamides and polyimides via condensation polymerization with diacyl chlorides or dianhydrides . The binaphthalene core, which demonstrates decomposition temperatures exceeding 485 °C in analogous materials, imparts exceptional thermal stability to the resulting polymers [2]. Additionally, the twisted, non-planar geometry of the binaphthyl unit disrupts inter-chain packing, enhancing solubility in organic solvents and improving processability—a critical advantage for spin-coating and other solution-based fabrication techniques in the microelectronics industry.

Custom Hole-Transport Material Building Block

The combination of free amine handles and the naphthidine core makes this compound an ideal starting material for the synthesis of custom N,N,N',N'-tetraaryl-naphthidine hole-transport materials. By independently varying the aryl substituents introduced at the amine positions, researchers can systematically tune the HOMO energy level and hole mobility of the resulting material [3]. The naphthidine core intrinsically provides a higher oxidation potential (approximately 1.20 V vs. 1.02 V for benzidine analogs) and superior thermal stability compared to the NPB/TPD platform [3]. This modular approach enables rational design of hole-transport layers with optimized energy level alignment for specific OLED or perovskite solar cell architectures.

Redox-Active Probe & Radical Cation Precursor

Naphthidines are documented to undergo ready and reversible oxidation to stable radical cations due to their electron-rich aromatic structure and the ability of the binaphthalene core to delocalize spin density [1]. The 2,2'-diphenyl substitution further stabilizes the resulting radical cation through extended conjugation and steric protection of the reactive sites. This property positions the compound as a candidate for redox-active probes, organic radical batteries, or as a stable one-electron donor in photoinduced electron transfer studies. The free amine groups provide additional sites for covalent attachment to surfaces, polymers, or biomolecules, expanding its utility in functional materials design.

Application
Selection Property
Validation Focus
Chiral ligand & asymmetric catalysis research
Atropisomeric diamine scaffold with resolvable enantiomers
Enantiomeric resolution and stereochemical-control verification
Thermally stable polyamide & polyimide synthesis
Free primary amine handles for polycondensation
Polymer thermal stability (Td) and solubility improvement validation
Custom hole-transport material building block
Derivatizable amine with oxidation-resistant naphthidine core
HOMO level tuning and hole mobility characterization
Redox-active probe & radical cation precursor
Reversible oxidation to stable radical cation
Radical cation stability and spin-delocalization assessment
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